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Compound of Interest

Compound Name: 3-Hepten-2-one, (Z)-

Cat. No.: B12672707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-3-

Hepten-2-one. Due to the limited availability of experimentally-derived public data for the cis-

isomer, this document combines available mass spectrometry data with expected Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on

established principles for α,β-unsaturated ketones.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for cis-3-

Hepten-2-one.

Table 1: Nuclear Magnetic Resonance (NMR) Data
(Expected)
Note: Specific experimental data for cis-3-Hepten-2-one is not readily available in public

databases. The following are predicted chemical shifts based on the analysis of similar α,β-

unsaturated ketones.

¹H NMR (Proton NMR)
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Protons
Chemical Shift (δ,
ppm) Range

Multiplicity
Coupling Constant
(J, Hz)

H-1 (CH₃-C=O) 2.1 - 2.3 s -

H-4 (=CH-) 6.0 - 6.2 dt
J(H4-H5) ≈ 7, J(H4-

H3) ≈ 11

H-3 (=CH-) 5.7 - 5.9 dt
J(H3-H4) ≈ 11, J(H3-

H5) ≈ 1.5

H-5 (-CH₂-) 2.5 - 2.7 qd
J(H5-H4) ≈ 7, J(H5-

H6) ≈ 7.5

H-6 (-CH₂-) 1.4 - 1.6 sextet
J(H6-H5) ≈ 7.5, J(H6-

H7) ≈ 7.5

H-7 (-CH₃) 0.9 - 1.0 t J(H7-H6) ≈ 7.5

¹³C NMR (Carbon-13 NMR)

Carbon Chemical Shift (δ, ppm) Range

C-1 (CH₃-C=O) 25 - 30

C-2 (C=O) 195 - 205

C-3 (=CH-) 125 - 135

C-4 (=CH-) 140 - 150

C-5 (-CH₂-) 25 - 30

C-6 (-CH₂-) 20 - 25

C-7 (-CH₃) 10 - 15

Table 2: Infrared (IR) Spectroscopy Data (Expected)
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Functional Group Absorption Range (cm⁻¹) Intensity

C=O (α,β-unsaturated ketone) 1670 - 1690 Strong

C=C (alkene) 1610 - 1650 Medium

C-H (sp²-hybridized) 3010 - 3095 Medium

C-H (sp³-hybridized) 2850 - 2960 Medium to Strong

Table 3: Mass Spectrometry (MS) Data
The following data is for 3-Hepten-2-one, with the stereochemistry unspecified in the source

database. It is presented here as the most relevant available data.

m/z Relative Intensity (%) Possible Fragment

112 15 [M]⁺ (Molecular Ion)

97 20 [M - CH₃]⁺

83 30 [M - C₂H₅]⁺

69 40 [M - C₃H₇]⁺

55 100 [C₄H₇]⁺

43 95 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of liquid cis-3-hepten-2-one in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃).
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For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of deuterated

solvent is recommended.

The solvent should contain a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans

to achieve a good signal-to-noise ratio.

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower

natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the

spectrum.

Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for

liquid samples.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Place a small drop of liquid cis-3-hepten-2-one onto the center of the ATR crystal, ensuring

complete coverage of the crystal surface.
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Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.

After the measurement, clean the ATR crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)
The following protocol is for Electron Ionization (EI) Mass Spectrometry, a common technique

for volatile organic compounds.

Sample Introduction:

Introduce a small amount of the volatile liquid cis-3-hepten-2-one into the mass

spectrometer. This can be done via a direct insertion probe or by injection into a gas

chromatograph (GC-MS) for separation prior to analysis.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis and Detection:

The resulting positively charged ions (the molecular ion and various fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of cis-3-Hepten-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12672707#spectroscopic-data-for-cis-3-hepten-2-
one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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